APJ Functional Antagonism: Unsubstituted Benzoate vs. 4-Nitrobenzoate (ML221)
In a side-by-side structure-activity relationship (SAR) study of the kojic acid scaffold, the unsubstituted benzoate analog (structurally equivalent to the target compound) exhibited no meaningful APJ antagonism, with an IC50 >79 µM in a cell-based functional assay. In contrast, the 4-nitrobenzoate derivative ML221 demonstrated potent inhibition with an IC50 of 1.75 ± 0.19 µM (β-arrestin recruitment) [1] and 0.70 µM (cAMP assay) , representing a >45-fold improvement in potency conferred solely by the para-nitro substitution on the benzoate ring [1].
| Evidence Dimension | APJ receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 >79 µM (unsubstituted benzoate, thiopyrimidine scaffold; n=4 unless noted) |
| Comparator Or Baseline | ML221 (4-nitrobenzoate): IC50 1.75 ± 0.19 µM (β-arrestin); IC50 0.70 µM (cAMP) |
| Quantified Difference | >45-fold improvement in potency for ML221 over the unsubstituted benzoate |
| Conditions | Cell-based APJ functional assay; β-arrestin recruitment and cAMP modulation readouts; human APJ receptor; apelin-13 as agonist |
Why This Matters
This data directly informs procurement decisions: the target compound is unsuitable as an APJ antagonist probe but serves as an ideal inactive control or a starting scaffold for focused SAR exploration.
- [1] Maloney PR, Khan P, Hedrick M, et al. (Table 1, Entry 1 vs Entry 6). Bioorg Med Chem Lett. 2012;22(21):6656-6660. View Source
